3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
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Description
3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C17H17F3N4O2 and its molecular weight is 366.344. The purity is usually 95%.
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Mechanism of Action
Target of action
Without specific information on this compound, it’s hard to identify its primary targets. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of action
The trifluoromethyl group in this compound is a common motif in pharmaceuticals and agrochemicals, and it’s known to enhance binding affinity and metabolic stability . The piperidine ring could potentially interact with biological targets through its nitrogen atom .
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Many pyridine and piperidine derivatives are involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME properties of this compound are unknown. The presence of the trifluoromethyl group could potentially enhance its metabolic stability .
Result of action
The molecular and cellular effects of this compound are unknown without specific studies. Many pyridine and piperidine derivatives have diverse biological activities .
Properties
IUPAC Name |
3-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)14-2-1-13(9-22-14)16(26)23-7-4-12(5-8-23)10-24-11-21-6-3-15(24)25/h1-3,6,9,11-12H,4-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISUUBSIMHTARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.